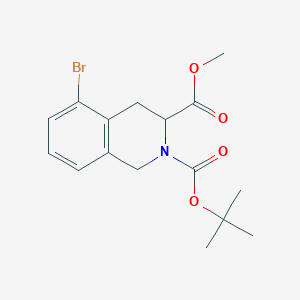![molecular formula C6H10BrCl2N3 B13500743 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C6H8BrN32HCl It is a brominated derivative of imidazo[1,5-a]pyrazine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride typically involves the bromination of imidazo[1,5-a]pyrazine. One common method includes the reaction of imidazo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,5-a]pyrazine oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of imidazo[1,5-a]pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,5-a]pyrazine derivatives.
Oxidation Reactions: Products include imidazo[1,5-a]pyrazine oxides.
Reduction Reactions: Products include reduced imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride: Similar in structure but differs in the position of the nitrogen atoms in the pyrazine ring.
1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride: Contains a methyl group at the 3-position instead of a hydrogen atom.
3-bromo-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: Contains additional functional groups, making it more complex.
Uniqueness
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is unique due to its specific bromination pattern and the presence of the imidazo[1,5-a]pyrazine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10BrCl2N3 |
|---|---|
Molecular Weight |
274.97 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2;2*1H |
InChI Key |
GERJNIZGXJTQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2Br)CN1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


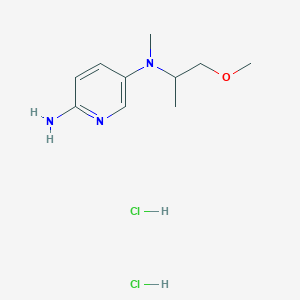
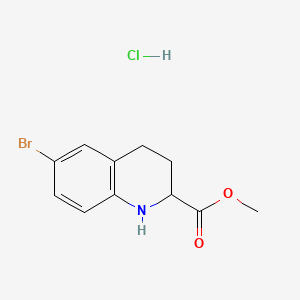
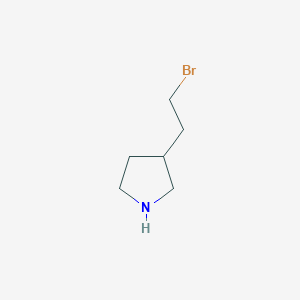
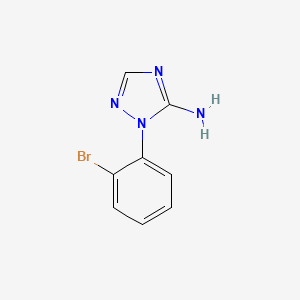

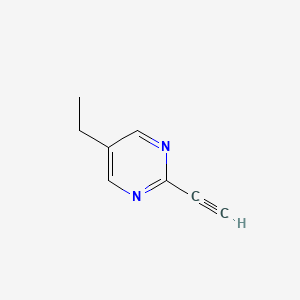

![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)
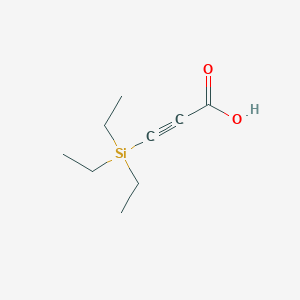
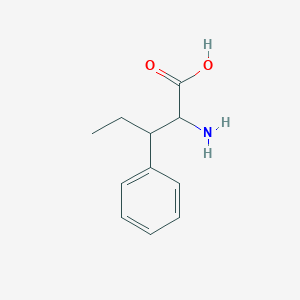
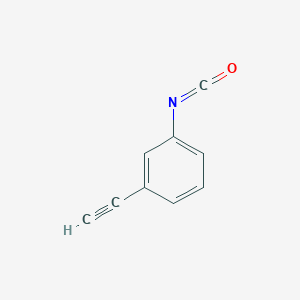
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)

